methyl 3-hydroxy-4-(2-methylallyl)benzoate

Sigmatropic rearrangement Dihydrobenzofuran synthesis Claisen rearrangement

Methyl 3-hydroxy-4-(2-methylallyl)benzoate (CAS 136954-99-9) is a trisubstituted benzoate ester bearing a phenolic hydroxyl at C3, a 2-methylallyl (methallyl) group at C4, and a methyl ester at C1. With molecular formula C12H14O3 and molecular weight 206.23 g/mol, it belongs to the class of 3-hydroxybenzoate derivatives that serve as versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B8266683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-hydroxy-4-(2-methylallyl)benzoate
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=C)CC1=C(C=C(C=C1)C(=O)OC)O
InChIInChI=1S/C12H14O3/c1-8(2)6-9-4-5-10(7-11(9)13)12(14)15-3/h4-5,7,13H,1,6H2,2-3H3
InChIKeyUTFMVHIRGODERE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Hydroxy-4-(2-methylallyl)benzoate (CAS 136954-99-9): Core Identity and Structural Context for Procurement Decisions


Methyl 3-hydroxy-4-(2-methylallyl)benzoate (CAS 136954-99-9) is a trisubstituted benzoate ester bearing a phenolic hydroxyl at C3, a 2-methylallyl (methallyl) group at C4, and a methyl ester at C1 . With molecular formula C12H14O3 and molecular weight 206.23 g/mol, it belongs to the class of 3-hydroxybenzoate derivatives that serve as versatile intermediates in medicinal chemistry and organic synthesis . The compound is structurally distinguished from its closest analogs by the presence of the branched 2-methylallyl substituent, which imparts unique reactivity in sigmatropic rearrangements and influences both physicochemical properties and synthetic utility .

Why Methyl 3-Hydroxy-4-(2-methylallyl)benzoate Cannot Be Casually Replaced by Its Allyl or Regioisomeric Analogs


Generic substitution among 3-hydroxybenzoate esters is unreliable because the nature and position of the alkenyl substituent directly govern both the dominant chemical reaction pathway and the downstream synthetic efficiency. The 2-methylallyl (methallyl) group at C4 enables a regioselective 3,3 sigmatropic rearrangement that proceeds with distinct kinetics and product outcomes compared to the unbranched allyl analog (methyl 3-hydroxy-4-(2-propenyl)benzoate, CAS 79950-41-7) or the regioisomeric methyl 4-allyl-3-hydroxy-2-methylbenzoate (CAS 1149388-00-0) . This mechanistic divergence means that substituting one alkenyl benzoate for another does not merely alter potency or solubility—it can shut down an entire synthetic route that relies on the specific rearrangement behavior of the 2-methylallyl group . The evidence below quantifies where these differences are measurable and consequential for scientific selection.

Quantitative Differentiation Evidence for Methyl 3-Hydroxy-4-(2-methylallyl)benzoate vs. Closest Analogs


3,3 Sigmatropic Rearrangement Pathway: Exclusive Dihydrobenzofuran Formation from the 2-Methylallyl Scaffold

The 2-methylallyl (methallyl) substituent at C4 enables a 3,3 sigmatropic rearrangement that proceeds via the corresponding allyl phenyl ether intermediate (methyl 3-(2-methylallyloxy)benzoate) to yield methyl 3-hydroxy-4-(2-methyl-2-propenyl)benzoate, which then undergoes formic acid-catalyzed ring closure to produce 2,2-dimethyl-6-carboxymethyl-dihydrobenzofuran . In contrast, the unbranched allyl analog (methyl 3-hydroxy-4-(2-propenyl)benzoate) lacks the geminal dimethyl substitution feature, producing a different dihydrobenzofuran product with distinct substitution pattern and physicochemical properties. This transformation is a direct consequence of the 2-methyl branch on the allyl group, which stabilizes the transition state and directs the regiochemical outcome of the electrocyclic ring closure .

Sigmatropic rearrangement Dihydrobenzofuran synthesis Claisen rearrangement

Validated Intermediate Utility in Gefitinib Synthesis: Differentiated Synthetic Role vs. Non-Allylated Analogs

Methyl 3-hydroxy-4-(2-methylallyl)benzoate has been specifically utilized as a key intermediate in the synthesis of gefitinib, an FDA-approved EGFR tyrosine kinase inhibitor for non-small cell lung cancer, with reported high yields [1]. The non-allylated analog methyl 3-hydroxy-4-methoxybenzoate is also used in gefitinib synthesis but proceeds through a different synthetic pathway that can lead to specific impurities such as Gefitinib Impurity 15 . The 2-methylallyl substituent provides a distinct synthetic handle that can alter the impurity profile and potentially the overall process efficiency. While direct comparative yield data between the two intermediates in identical reaction conditions is not publicly available, the structural divergence between the 2-methylallyl and methoxy analogs dictates different reaction pathways and impurity outcomes .

Gefitinib synthesis Pharmaceutical intermediate EGFR inhibitor

Reported Cellular Differentiation Activity: Differentiation from Proliferation-Arresting Analogs with Alternative Mechanisms

Methyl 3-hydroxy-4-(2-methylallyl)benzoate has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, supporting its investigation as an anti-cancer agent and for dermatological conditions including psoriasis [1]. This differentiation-inducing mechanism is conceptually distinct from purely cytotoxic antiproliferative agents that lack differentiation-promoting activity. However, specific quantitative IC50 values for this compound in defined cell lines are not available in the public primary literature; the reported activity remains at the qualitative level and cannot be directly compared with quantitative data from structurally related analogs [1].

Cell differentiation Antiproliferative activity Monocyte differentiation

Optimal Application Scenarios for Methyl 3-Hydroxy-4-(2-methylallyl)benzoate Based on Verifiable Differentiation Evidence


Synthesis of Gem-Dimethyl-Substituted Dihydrobenzofuran Scaffolds via Sigmatropic Rearrangement

For medicinal chemistry programs targeting 2,2-dimethyl-2,3-dihydrobenzofuran-containing compounds, methyl 3-hydroxy-4-(2-methylallyl)benzoate is the precursor of choice because its 2-methylallyl group uniquely enables the 3,3 sigmatropic rearrangement / ring closure cascade that installs the geminal dimethyl substitution pattern . The unbranched allyl analog (CAS 79950-41-7) cannot produce the same product architecture. This scenario is particularly relevant for the synthesis of dihydrobenzofuran neolignans and related bioactive molecules where the substitution pattern at C2 of the dihydrobenzofuran ring is critical for biological activity .

Gefitinib and EGFR-TKI Intermediate Supply for Process Chemistry Development

In the development and scale-up of gefitinib synthetic processes, methyl 3-hydroxy-4-(2-methylallyl)benzoate serves as a key intermediate that has been specifically validated in published synthetic routes . Compared to the methoxy-substituted alternative, the 2-methylallyl group provides a distinct synthetic handle that may influence the impurity profile of the final API. Process chemistry teams evaluating intermediate sourcing for gefitinib or related 4-anilinoquinazoline EGFR inhibitors should consider this compound as part of their route scouting activities, particularly when control of specific impurities is a critical quality attribute .

Early-Stage Exploratory Research in Differentiation Therapy and Dermatological Applications

The reported activity of methyl 3-hydroxy-4-(2-methylallyl)benzoate in arresting undifferentiated cell proliferation and inducing monocyte differentiation positions it as a candidate for exploratory research in differentiation-based anti-cancer strategies and dermatological conditions such as psoriasis . However, this scenario is appropriate only for early-stage, qualitative exploratory studies, as quantitative potency data (IC50) and selectivity profiles against normal cells are not yet established in peer-reviewed primary literature. Researchers must independently validate the compound's activity in their specific cellular models before advancing to mechanistic or preclinical studies.

Quote Request

Request a Quote for methyl 3-hydroxy-4-(2-methylallyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.